molecular formula C18H22N4O B11666988 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide

Cat. No.: B11666988
M. Wt: 310.4 g/mol
InChI Key: UJKCCEQKCQVOML-SZFRVYISSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The pyrazole ring may also interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]propanohydrazide is unique due to its combination of a pyrazole ring and a hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide

InChI

InChI=1S/C18H22N4O/c1-13(11-16-7-5-4-6-8-16)12-19-22-18(23)10-9-17-14(2)20-21-15(17)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,21)(H,22,23)/b13-11+,19-12+

InChI Key

UJKCCEQKCQVOML-SZFRVYISSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/C

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC(=CC2=CC=CC=C2)C

Origin of Product

United States

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